molecular formula C6H12O B1361351 2-Ethylbutanal CAS No. 97-96-1

2-Ethylbutanal

Cat. No.: B1361351
CAS No.: 97-96-1
M. Wt: 100.16 g/mol
InChI Key: UNNGUFMVYQJGTD-UHFFFAOYSA-N
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Description

2-Ethylbutanal, also known as 2-ethylbutyraldehyde, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a fruity, apple-like odor. This compound is commonly used as a flavoring agent in food products and beverages such as candy, baked goods, and alcoholic beverages .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylbutanal can be synthesized through several methods:

Industrial Production Methods

In industrial settings, this compound is often produced through the hydroformylation of 1-pentene. This method is preferred due to its high yield and efficiency. The reaction is carried out in the presence of a rhodium or cobalt catalyst under high pressure and temperature .

Mechanism of Action

The mechanism of action of 2-ethylbutanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can undergo nucleophilic addition reactions with nucleophiles such as amines and alcohols. These reactions are catalyzed by enzymes such as aldehyde dehydrogenases and reductases .

Comparison with Similar Compounds

2-Ethylbutanal can be compared with other similar compounds such as:

This compound is unique due to its specific structure, which imparts distinct chemical and physical properties, making it suitable for various applications in different fields.

Properties

IUPAC Name

2-ethylbutanal
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InChI

InChI=1S/C6H12O/c1-3-6(4-2)5-7/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNNGUFMVYQJGTD-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C=O
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O
Record name 2-ETHYLBUTYRALDEHYDE
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DSSTOX Substance ID

DTXSID3049380
Record name 2-Ethylbutyraldehyde
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Molecular Weight

100.16 g/mol
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Physical Description

2-ethylbutyraldehyde appears as a clear colorless liquid. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, colourless, mobile liquid with a pungent odour
Record name 2-ETHYLBUTYRALDEHYDE
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Record name Butanal, 2-ethyl-
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Record name 2-Ethylbutanal
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Record name 2-Ethylbutyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

116.00 to 117.00 °C. @ 760.00 mm Hg
Record name 2-Ethylbutanal
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Flash Point

70 °F (NFPA, 2010)
Record name 2-ETHYLBUTYRALDEHYDE
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Solubility

miscible with alcohol, ether; soluble in water 1 ml in 50 ml
Record name 2-Ethylbutyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/56/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.808-0.814
Record name 2-Ethylbutyraldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

97-96-1
Record name 2-ETHYLBUTYRALDEHYDE
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Record name 2-Ethylbutanal
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Record name 2-Ethylbutanal
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Melting Point

-89 °C
Record name 2-Ethylbutanal
Source Human Metabolome Database (HMDB)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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